3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride
CAS No.: 1803587-62-3
Cat. No.: VC2967439
Molecular Formula: C8H12ClF3N4O
Molecular Weight: 272.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803587-62-3 |
|---|---|
| Molecular Formula | C8H12ClF3N4O |
| Molecular Weight | 272.65 g/mol |
| IUPAC Name | 3-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]morpholine;hydrochloride |
| Standard InChI | InChI=1S/C8H11F3N4O.ClH/c9-8(10,11)4-15-5-13-7(14-15)6-3-16-2-1-12-6;/h5-6,12H,1-4H2;1H |
| Standard InChI Key | MYQWQFKVPHUDJB-UHFFFAOYSA-N |
| SMILES | C1COCC(N1)C2=NN(C=N2)CC(F)(F)F.Cl |
| Canonical SMILES | C1COCC(N1)C2=NN(C=N2)CC(F)(F)F.Cl |
Introduction
Chemical Properties and Structure
3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride is characterized by a complex heterocyclic structure that combines several pharmacologically relevant moieties. This section details its fundamental chemical properties and structural features that contribute to its potential pharmaceutical applications.
Basic Properties
The basic properties of 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride are summarized in Table 1.
| Property | Value |
|---|---|
| CAS Number | 1803587-62-3 |
| Molecular Formula | C8H12ClF3N4O |
| Molecular Weight | 272.65 g/mol |
| Physical State | Solid |
| Solubility | Enhanced in aqueous media (hydrochloride salt) |
The compound's structural integrity is maintained by the stable 1,2,4-triazole core, which provides a rigid scaffold for the trifluoroethyl and morpholine substituents. The hydrochloride salt formation occurs at the basic nitrogen atom, typically within the morpholine ring, enhancing the compound's water solubility compared to its free base form.
Structural Features
The structural architecture of 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride incorporates several key features that contribute to its chemical behavior and biological activity:
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1,2,4-Triazole Core: This five-membered heterocyclic ring contains three nitrogen atoms in positions 1, 2, and 4. The aromatic nature of this ring contributes to the compound's stability and provides potential binding sites for biological targets through hydrogen bonding and other interactions.
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Trifluoroethyl Substituent: Attached to the N-1 position of the triazole ring, this group significantly enhances the compound's lipophilicity. The three fluorine atoms introduce unique electronic properties that can affect both the physicochemical characteristics and biological interactions of the molecule.
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Morpholine Moiety: Attached at the C-3 position of the triazole ring, this six-membered heterocycle contains both oxygen and nitrogen atoms. The morpholine group can enhance water solubility and provides additional sites for hydrogen bonding with biological targets.
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Hydrochloride Salt Form: The formation of a hydrochloride salt significantly improves the compound's water solubility and stability, which are critical factors for pharmaceutical applications.
The combination of these structural elements creates a compound with balanced lipophilicity and hydrophilicity, potentially enabling effective biological membrane penetration while maintaining adequate solubility in physiological fluids.
Synthesis Methods
The synthesis of 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride can be approached through various methodologies, each with distinct advantages and limitations. This section explores both traditional synthetic routes and more modern approaches such as microwave-assisted synthesis.
Traditional Synthetic Routes
The traditional synthesis of 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride typically involves a multi-step process that requires careful selection of reaction conditions to achieve optimal yields and purity. The general synthetic pathway often begins with the preparation of appropriately functionalized triazole intermediates.
A common approach involves the reaction of morpholine with suitable triazole derivatives. The specific reaction conditions, including temperature, solvent choice (e.g., dimethyl sulfoxide or ethanol), and catalysts (e.g., copper salts) are crucial for optimizing yields and purity. The choice of solvent is particularly important, as it affects the solubility of reactants and the rate of reaction. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often preferred due to their ability to dissolve both organic compounds and inorganic salts.
The final step in the synthesis involves the formation of the hydrochloride salt, which is typically achieved by treating the free base with hydrochloric acid in an appropriate solvent, such as diethyl ether or ethyl acetate. This step enhances the compound's solubility and stability, making it more suitable for pharmaceutical applications.
Microwave-Assisted Synthesis
Recent advances in synthetic methodologies have led to the development of more efficient approaches for the synthesis of triazole derivatives, including microwave-assisted synthesis. This method offers several advantages over traditional synthetic routes, including shorter reaction times, higher yields, and more environmentally friendly conditions.
Microwave irradiation has been reported to enhance reaction rates and yields in the synthesis of various triazole derivatives . The application of microwave energy provides efficient heating throughout the reaction mixture, leading to more uniform reaction conditions and reduced side reactions. This can be particularly beneficial for the synthesis of complex heterocycles like 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride.
For example, a recent study reported the microwave-assisted synthesis of thioether derivatives containing 1,2,4-triazole moieties, achieving an 81% yield within just 15 minutes . This represents a significant improvement over traditional thermal heating methods, which often require extended reaction times and may result in lower yields. Similar microwave-assisted approaches could potentially be applied to the synthesis of 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride, offering a more streamlined and efficient synthetic route.
The efficiency of microwave-assisted synthesis is particularly relevant in the context of pharmaceutical development, where the ability to quickly synthesize and optimize lead compounds can significantly accelerate the drug discovery process.
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride and its derivatives is crucial for rational drug design and optimization. This section explores how structural modifications might influence the compound's biological activity and physicochemical properties.
Key Structural Elements
The biological activity of 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride can be attributed to several key structural elements, each contributing to specific aspects of its activity profile:
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1,2,4-Triazole Core: This heterocyclic ring is essential for many of the biological activities associated with triazole derivatives. The nitrogen atoms in the ring can form hydrogen bonds with biological targets, contributing to binding affinity and specificity. Modifications to the triazole core, such as the introduction of substituents or changes in the position of nitrogen atoms, can significantly alter biological activity.
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Trifluoroethyl Group: This substituent at the N-1 position enhances lipophilicity, which can improve membrane permeability and bioavailability. The fluorine atoms can also participate in specific interactions with biological targets, enhancing binding affinity. Alterations to this group, such as changing the number of fluorine atoms or the length of the carbon chain, could affect these properties.
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Morpholine Moiety: This ring system, attached at the C-3 position of the triazole ring, contributes to water solubility and provides additional binding sites for interaction with biological targets. Replacing the morpholine with other heterocycles or introducing substituents on this ring could modulate these properties.
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Hydrochloride Salt Form: This enhances solubility and stability, which are important factors for pharmaceutical applications. Alternative salt forms or the free base could have different solubility profiles and pharmacokinetic properties.
| Modification | Potential Effect | Application |
|---|---|---|
| Substitution on triazole ring | Altered binding specificity | Target-specific inhibitors |
| Variation of fluoroalkyl group | Modified lipophilicity and metabolic stability | Improved pharmacokinetics |
| Replacement of morpholine | Changed solubility and binding properties | Enhanced target selectivity |
| Alternative salt forms | Different solubility profiles | Optimized formulation properties |
These structural modifications could be systematically explored to develop derivatives with enhanced properties for specific applications, such as improved antimicrobial activity, enhanced antiviral properties, or optimized pharmacokinetic profiles.
Research Findings and Biological Evaluation
While direct research on 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride is limited in the available literature, studies on structurally related compounds provide valuable insights into its potential biological activities and applications.
Antimicrobial Studies
Recent research has demonstrated the antimicrobial potential of various triazole derivatives, which may be relevant to understanding the potential activity of 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride.
A study by Cebeci and colleagues reported the synthesis of novel hybrids combining 1,2,4-triazole with conazole and fluoroquinolone moieties under microwave irradiation . These compounds were tested against various common infection strains and most exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural similarities between these compounds and 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride suggest that the latter may also possess significant antimicrobial activity.
In another study, Min et al. synthesized a series of thioether derivatives containing 1,2,4-triazole moieties using microwave irradiation, achieving an 81% yield within 15 minutes . Several compounds from this series demonstrated notable antifungal activities, highlighting their potential as effective antifungal agents. The efficient microwave-assisted synthesis methodology employed in this study could potentially be adapted for the synthesis of 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride and its derivatives.
Anticancer Evaluation
Triazole derivatives have also been investigated for their potential anticancer properties. Some derivatives have shown promising antiproliferative effects against various cancer cell lines, including HeLa cervical cancer cells . The mechanism of action may involve inhibition of specific enzymes or pathways involved in cancer cell growth and proliferation.
Certain triazole compounds have demonstrated cytotoxicity towards cancer cells while showing less toxicity towards normal cells, suggesting potential selectivity that is desirable in anticancer agents. The specific anticancer profile of 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride would need to be determined through targeted anticancer assays.
Enzyme Inhibition Studies
Many triazole derivatives function as enzyme inhibitors, suggesting potential applications for 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride in this area. Related compounds have been shown to inhibit various enzymes, including those involved in microbial survival, cancer progression, and other disease processes.
For example, some triazole derivatives have demonstrated inhibitory activity against enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These findings suggest that 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride may also possess enzyme inhibitory properties, which could be exploited for various therapeutic applications.
Comparison with Related Compounds
Comparing 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride with structurally related compounds provides valuable insights into its unique features and potential advantages. This section examines several related compounds and highlights the key similarities and differences.
Structural Analogues
Table 3 presents a comparison of 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride with structurally related compounds:
| Compound | Key Structural Features | Physicochemical Properties | Potential Applications |
|---|---|---|---|
| 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride | 1,2,4-triazole core, trifluoroethyl at N-1, morpholine at C-3, hydrochloride salt | Enhanced solubility, increased lipophilicity, molecular weight 272.65 g/mol | Pharmaceutical applications, antimicrobial, antiviral activities |
| 1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-amine | 1,2,4-triazole core, trifluoroethyl at N-1, amine at C-3 | Lower molecular weight (166.10 g/mol), different solubility profile | Similar pharmaceutical applications, potentially different binding properties |
| 2-(1H-1,2,4-triazol-3-yl)morpholine | 1,2,4-triazole core, morpholine at C-3, no substituent at N-1 | Lower lipophilicity, molecular weight 154.17 g/mol | Pharmaceutical applications, potentially different membrane permeability |
| 2-(1H-1,2,4-triazol-3-yl)morpholine dihydrochloride | 1,2,4-triazole core, morpholine at C-3, dihydrochloride salt | Enhanced solubility, lower lipophilicity | Similar pharmaceutical applications, different pharmacokinetic profile |
Key Differences and Their Implications
The structural differences between 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride and its analogues have significant implications for their biological activities and pharmaceutical properties:
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Trifluoroethyl Substituent: The presence of this group in 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride and 1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-amine enhances lipophilicity, potentially improving membrane penetration. Compounds lacking this group, such as 2-(1H-1,2,4-triazol-3-yl)morpholine, may have lower lipophilicity and different pharmacokinetic profiles .
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Morpholine vs. Amine Substituent: The morpholine moiety in 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride provides different hydrogen bonding capabilities compared to the primary amine in 1-(2,2,2-Trifluoroethyl)-1H-1,2,4-triazol-3-amine. This difference can significantly affect binding to biological targets and subsequent pharmacological activities.
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Salt Form: The hydrochloride salt in 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride enhances water solubility compared to the free base. The dihydrochloride salt in 2-(1H-1,2,4-triazol-3-yl)morpholine dihydrochloride may provide even greater solubility but could affect other properties such as membrane permeability .
These structural differences contribute to distinct biological and pharmacological profiles, highlighting the importance of rational design in the development of triazole derivatives for specific applications. The unique combination of structural features in 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride may provide advantages for certain applications while potentially limiting its utility for others.
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